molecular formula C19H19N5O2 B11022841 5-(furan-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide

5-(furan-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11022841
M. Wt: 349.4 g/mol
InChI Key: AGWJYBAXWMYAHR-UHFFFAOYSA-N
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Description

3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzodiazole moiety, and finally the formation of the pyrazole carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution on the pyrazole ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    2-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a different position of the furan ring.

Uniqueness

The uniqueness of 3-(FURAN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-24-16-7-3-2-6-13(16)21-18(24)9-4-10-20-19(25)15-12-14(22-23-15)17-8-5-11-26-17/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,25)(H,22,23)

InChI Key

AGWJYBAXWMYAHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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